REACTION_CXSMILES
|
ClC([N:6](C)C)=C(C)C.[NH2:9][C:10]1[C:11]([Cl:20])=[C:12]([CH:16]=[CH:17][C:18]=1[Cl:19])[C:13](O)=[O:14].N>C1COCC1>[NH2:9][C:10]1[C:11]([Cl:20])=[C:12]([CH:16]=[CH:17][C:18]=1[Cl:19])[C:13]([NH2:6])=[O:14]
|
Name
|
|
Quantity
|
16.1 mL
|
Type
|
reactant
|
Smiles
|
ClC(=C(C)C)N(C)C
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=C(C(=O)O)C=CC1Cl)Cl
|
Name
|
|
Quantity
|
320 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
320 mL
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at rt overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtercake is dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=C(C(=O)N)C=CC1Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |